2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydr opurinyl]acetamide
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Overview
Description
2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core purine structure, followed by the introduction of the pyrazolyl and ethoxyethyl groups. Each step requires specific reagents and conditions, such as controlled temperatures, catalysts, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Reduction: This reaction can reduce certain functional groups, altering the compound’s reactivity and stability.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound.
Scientific Research Applications
2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[8-(3,5-Diethylpyrazolyl)-7-(2-methoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide
- 2-[8-(3,5-Diethylpyrazolyl)-7-(2-propoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide
Uniqueness
2-[8-(3,5-Diethylpyrazolyl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-1,3,7-trihydropurinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[8-(3,5-diethylpyrazol-1-yl)-7-(2-ethoxyethyl)-3-methyl-2,6-dioxopurin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O4/c1-5-12-10-13(6-2)26(22-12)18-21-16-15(24(18)8-9-30-7-3)17(28)25(11-14(20)27)19(29)23(16)4/h10H,5-9,11H2,1-4H3,(H2,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHQQLCCQCLBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1C2=NC3=C(N2CCOCC)C(=O)N(C(=O)N3C)CC(=O)N)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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